3-(3-methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one
Description
3-(3-Methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one is a synthetic flavonoid derivative with the molecular formula C₂₁H₂₀O₅ and a molecular weight of 352.386 g/mol . Its structure comprises a chromen-4-one core substituted at position 3 with a 3-methoxyphenoxy group and at position 7 with a 2-methylallyloxy moiety. The compound is registered under CAS number 637749-35-0 and has been characterized via spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and HRMS in combinatorial synthesis studies .
Properties
IUPAC Name |
3-(3-methoxyphenoxy)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)12-24-16-8-9-18-19(11-16)25-14(3)21(20(18)22)26-17-7-5-6-15(10-17)23-4/h5-11H,1,12H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJDQMMVMBHQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)OC3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and the subsequent attachment of the methoxyphenoxy, methyl, and methylallyl groups. One common method for synthesizing chromen-4-one derivatives is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . This reaction is known for its efficiency in forming carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines and thiols) for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenoxy group may yield a phenol derivative, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: In industrial applications, the compound may be used as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3-methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy and methylallyl groups may play a role in binding to these targets, modulating their activity and triggering downstream signaling pathways. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Insights :
- Position 3 Substitutions: The methoxy group’s position on the phenoxy ring (ortho, meta, or para) alters electronic effects. For example, the meta-methoxy in the target compound may confer distinct steric and electronic properties compared to the para-methoxy analog .
Physicochemical Properties
- For instance: Triazole-bridged dimers: 98–100°C (compound 114) to 252–254°C (compound 115) . Pyrrolidine-substituted derivatives: ~150–160°C .
- Solubility : Bulkier substituents (e.g., benzyloxy) reduce aqueous solubility compared to smaller groups like methoxy .
Biological Activity
3-(3-methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one, commonly referred to as a chromone derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This compound's unique structure, characterized by a chromone core and various substituents, contributes to its diverse biological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Chemical Structure and Properties
The compound features a chromone backbone with methoxyphenoxy and methylallyl groups, which enhance its reactivity and interaction with biological targets. The IUPAC name for the compound is 3-(3-methoxyphenoxy)-2-methyl-7-((2-methylprop-2-enoxy)-4H-chromen-4-one. Its molecular formula is , and it has a molecular weight of 342.35 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It has been shown to inhibit various enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. Additionally, its antioxidant properties help neutralize free radicals, protecting cells from oxidative stress.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is achieved through the suppression of NF-kB signaling pathways, which play a crucial role in inflammation.
2. Antioxidant Properties
The compound's structure allows it to act as an effective antioxidant. Studies have shown that it scavenges free radicals and reduces oxidative stress markers in cellular models. The antioxidant activity is attributed to the presence of the methoxy group, which enhances electron donation capabilities.
3. Anticancer Potential
Several studies have explored the anticancer properties of this chromone derivative. It has been found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators such as cyclins and CDKs.
Data Table: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha levels compared to untreated controls. This suggests its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Activity
A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated that treatment led to a dose-dependent reduction in cell viability and increased apoptosis markers, highlighting its potential application in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
